1,1-Dimethoxyethane
Overview
Description
1,1-Dimethoxyethane is an aliphatic hydrocarbon found in figs, leek, and black tea . It gives a sharp ethereal, fruity, and green note. It is used as a flavoring agent in food and as a reagent for the diol protection and condensation reactions .
Synthesis Analysis
This compound can be synthesized from methanol over different types of catalysts . One promising pathway is the one-pot synthesis from methanol over bifunctional catalysts . Another efficient method involves the direct condensation reaction of methanol with paraformaldehyde under mild and neutral conditions . The synthesis of dimethoxyethane using acetaldehyde and methanol as raw materials on a fixed bed adsorptive reactor packed with Amberlyst-15 resin has also been studied .Molecular Structure Analysis
The molecular formula of this compound is C4H10O2 . Its structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound may react violently with strong oxidizing agents. It can act as a weak base to form salts with strong acids and addition complexes with Lewis acids . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .Physical and Chemical Properties Analysis
This compound appears as a liquid with a sharp odor . It is less dense than water . It is mildly toxic by ingestion and inhalation, and it severely irritates the skin and eyes .Scientific Research Applications
Gas Phase Studies
- 1,1-Dimethoxyethane has been studied in the gas phase using Nuclear Magnetic Resonance (NMR) techniques to understand its conformation, showing favorable comparisons with nonpolar solvent observations (Abe & Inomata, 1991).
Conformational Analysis
- Research on dimethoxymethane includes conformational energy mapping, contributing to the understanding of the anomeric effect and the conformational stability of compounds like this compound (Wiberg & Murcko, 1989).
Complex Formation Studies
- The study of complex formation of 1,2-dimethoxyethane with cations using Raman and FT-IR spectroscopy has revealed conformational differences influenced by the type of cation involved (Fukushima & Chibahara, 1993).
Solvent Applications
- Dimethoxyethane is identified as a useful solvent alternative to unsafe chlorinated solvents in reactions like the Schmidt reaction of ketones and β-ketoesters (Gálvez et al., 1996).
Etherification Agent
- It is explored as an etherification agent in the synthesis of methyl ethers from biomass-derived hydroxyl compounds, with H3PW12O40 catalysts showing significant results (Che et al., 2015).
Conformational Studies in Argon Matrix
- The conformation of this compound was studied using matrix isolation infrared spectroscopy, revealing various conformers and their stability (Venkatesan et al., 2002).
Hydrogen Bonding in Solutions
- Studies on hydrogen bonding in aqueous solutions of 1,2-dimethoxyethane show the formation of water clusters and hydration structures, highlighting interactions in the solutions (Nickolov et al., 2001).
Electrolyte for Supercapacitors
- A mixture of ionic liquid and 1,2-dimethoxyethane has been studied as an electrolyte for supercapacitors, showing significant improvement in power density and capacitive behavior (Jänes et al., 2016).
Catalytic Properties in Biochemical Reactions
- Dimethoxyethane's role in catalyzing biochemical reactions, particularly involving glycogen phosphorylase, highlights its significance in understanding allosteric mechanisms and enzyme interactions (Uhing et al., 1981).
Mechanism of Action
Target of Action
1,1-Dimethoxyethane, also known as Acetaldehyde dimethyl acetal , is an organic compound that is primarily used as a solvent in various industries
Mode of Action
This compound may react with strong oxidizing agents and can act as a weak base to form salts with strong acids and addition complexes with Lewis acids . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers like this compound are relatively inert .
Biochemical Pathways
This compound can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . This reaction pathway is a promising way using heterogeneous catalysts in the gas phase for the ease of product and catalyst recovery as well as suitability for continuous processing .
Result of Action
It is known to be a highly flammable liquid and vapor, and it can cause serious eye irritation .
Action Environment
This compound is sensitive to heat, light, and air exposure. It can react violently with strong oxidizing agents . It is also known to generate potentially explosive peroxides upon exposure to air or light . Therefore, it should be stored in a cool, well-ventilated place, away from heat sources and strong oxidizing agents .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,1-Dimethoxyethane is often used as a higher-boiling-point alternative to diethyl ether and tetrahydrofuran . It acts as a bidentate ligand for some metal cations, making it often used in organometallic chemistry
Molecular Mechanism
It can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts
Properties
IUPAC Name |
1,1-dimethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEUIVXLLWOEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Record name | 1,1-DIMETHOXYETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17731 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027178 | |
Record name | 1,1-Dimethoxyethane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals., Colorless liquid with a strong aromatic odor; [Hawley], Liquid, volatile colourless liquid with a sharp, green, ethereal odour | |
Record name | 1,1-DIMETHOXYETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17731 | |
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Record name | 1,1-Dimethoxyethane | |
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Record name | 1,1-Dimethoxyethane | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1,1-Dimethoxyethane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
64.5 °C, 64.00 to 65.00 °C. @ 760.00 mm Hg | |
Record name | 1,1-DIMETHOXYETHANE | |
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Record name | 1,1-Dimethoxyethane | |
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Flash Point |
BELOW 80 °F | |
Record name | 1,1-DIMETHOXYETHANE | |
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Solubility |
ETHER; VERY SOL IN ACETONE, Miscible with water, alcohol, chloroform, ether., 1000 mg/mL at 25 °C, miscible with water, organic solvent, oils, miscible (in ethanol) | |
Record name | 1,1-DIMETHOXYETHANE | |
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Record name | 1,1-Dimethoxyethane | |
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Record name | 1,1-Dimethoxyethane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.85015 @ 20 °C/4 °C, 0.850-0.860 | |
Record name | 1,1-DIMETHOXYETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | 1,1-Dimethoxyethane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.1 (AIR= 1) | |
Record name | 1,1-DIMETHOXYETHANE | |
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Vapor Pressure |
171.0 [mmHg], 171.18 mm Hg at 25 °C | |
Record name | 1,1-Dimethoxyethane | |
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Record name | 1,1-DIMETHOXYETHANE | |
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Color/Form |
COLORLESS LIQ, MOBILE LIQ | |
CAS No. |
534-15-6, 25154-53-4 | |
Record name | 1,1-DIMETHOXYETHANE | |
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Record name | Dimethyl acetal | |
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Record name | 1,1-Dimethoxyethane | |
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Record name | Ethane, dimethoxy- | |
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Record name | Ethane, 1,1-dimethoxy- | |
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Record name | 1,1-Dimethoxyethane | |
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Record name | 1,1-dimethoxyethane | |
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Record name | 1,1-DIMETHOXYETHANE | |
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Record name | 1,1-DIMETHOXYETHANE | |
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Record name | 1,1-Dimethoxyethane | |
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Melting Point |
-113.2 °C | |
Record name | 1,1-DIMETHOXYETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |
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Record name | 1,1-Dimethoxyethane | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1-dimethoxyethane?
A1: this compound has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and mass spectrometry (MS) [, ]. These techniques provide insights into the compound's structure, bonding, and fragmentation patterns.
Q3: What are the preferred conformations of this compound?
A3: Computational studies using ab initio calculations and molecular mechanics (MM2) methods have revealed that this compound exhibits multiple conformations due to rotations around the C-O bonds. The most stable conformer is the G-G+ form. [, , , ]
Q4: How does the anomeric effect influence the conformational preferences of this compound?
A4: The anomeric effect, a stereoelectronic effect, plays a significant role in stabilizing specific conformations of this compound. This effect arises from the interaction between lone pair electrons on oxygen atoms and the antibonding orbital of the adjacent C-O bond. [, ]
Q5: What are the main reactions involving this compound?
A5: this compound can undergo hydrolysis in the presence of acid catalysts to yield acetaldehyde and methanol. [, ] It can also participate in transacetalation reactions, where the methoxy groups are exchanged with other alcohols. []
Q6: How is this compound used in organic synthesis?
A6: this compound serves as a valuable protecting group for aldehydes in organic synthesis. [] It can be easily introduced and removed under mild conditions, allowing for selective transformations on other functional groups.
Q7: Can this compound be synthesized from renewable resources?
A7: Yes, this compound can be produced through the catalytic conversion of methanol, which can be derived from renewable sources such as biomass. [, , ] This route offers a more sustainable alternative to traditional petrochemical-based production methods.
Q8: What is the role of this compound in the synthesis of (meth)acrolein?
A8: this compound can be used as a starting material in the direct synthesis of (meth)acrolein. This process involves two main steps: oxidation and aldol condensation, typically carried out in the presence of solid catalysts. []
Q9: How does hydrogen bromide catalyze the decomposition of this compound?
A9: Hydrogen bromide acts as a catalyst in the gas-phase decomposition of this compound, leading to the formation of methyl vinyl ether and methanol. This reaction is first-order with respect to both reactants and is believed to proceed through a homogeneous, molecular mechanism. []
Q10: What is the solubility of this compound in common solvents?
A10: this compound is readily soluble in most organic solvents. [, ] Its good solvating properties make it a suitable solvent for various chemical reactions and processes.
Q11: Is this compound a flammable compound?
A11: Yes, this compound is flammable and should be handled with caution. [] Appropriate safety measures, such as storing it away from ignition sources, should be taken.
Q12: What is known about the environmental fate and degradation of this compound?
A12: While specific data on the environmental degradation of this compound may be limited, as an ether, it is expected to undergo atmospheric degradation primarily through reaction with hydroxyl radicals. [, ] Further research on its environmental impact is needed.
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